![molecular formula C16H13N3O4S B2773176 [3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone CAS No. 394237-05-9](/img/structure/B2773176.png)

[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

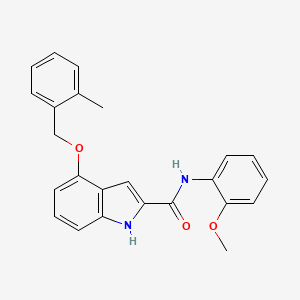

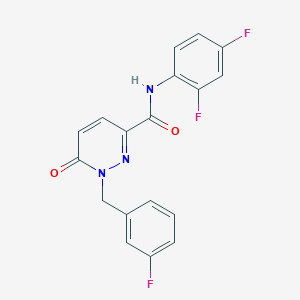

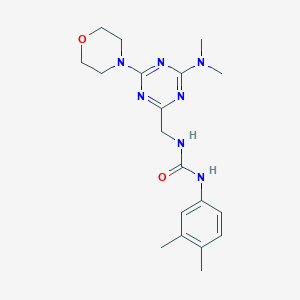

“[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone” is a chemical compound with the linear formula C17H14N4O3S . It has a molecular weight of 354.39 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. The compound has a molecular weight of 354.39 , but other properties like melting point, boiling point, solubility, etc., are not provided.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A novel series of pyrazoline derivatives, including those similar to the chemical structure of interest, have been synthesized through conventional and microwave-assisted methods. These methods have proven to be efficient, yielding higher product amounts in shorter times and in an environmentally friendly manner. The synthesized compounds have been characterized using various spectroscopic techniques and evaluated for their biological activities. Specifically, some derivatives have shown significant anti-inflammatory and antibacterial activities. This suggests the potential of these compounds as molecular templates for developing new therapeutic agents with anti-inflammatory properties (P. Ravula et al., 2016).

Antimicrobial and Antioxidant Activities

The pyrazole moiety and its derivatives, including structures akin to the compound , have been identified as crucial in heterocyclic chemistry due to their extensive biological and pharmacological activities. Research into synthesized derivatives containing pyrazole groups has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have displayed moderate antioxidant activities when evaluated using radical scavenging assays. These findings highlight the potential of such compounds in the development of new antimicrobial and antioxidant agents (Golea Lynda, 2021).

Molecular Docking and Synthesis Insights

Studies on the synthesis of related pyrazole compounds have provided insights into their molecular structures and potential interactions with biological targets. The cooperative formation of molecular dimers through hydrogen bonds in some pyrazole derivatives suggests intriguing molecular behaviors that could be relevant in biological contexts. Such findings enhance our understanding of the structural and chemical properties of these compounds, paving the way for their application in targeted drug design and other scientific research areas (Chun-yang Zheng et al., 2010).

Anticancer and Antimicrobial Potential

Further research into pyrazole derivatives has revealed their promising antimicrobial and anticancer activities. Certain compounds have exhibited higher anticancer activity than standard drugs, indicating their potential as novel therapeutic agents. The broad spectrum of biological activities, including antimicrobial properties, underscores the versatility and significant potential of these compounds in medicinal chemistry and drug development (H. Hafez et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must assume responsibility for safety precautions and handling procedures. It’s always recommended to handle chemical compounds with appropriate safety measures.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as nitroheterocycles, may be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biological pathways . For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they may have significant molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-10-15(24-13-7-5-12(6-8-13)19(21)22)11(2)18(17-10)16(20)14-4-3-9-23-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDAJJTWCNIRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2773095.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2773097.png)

![5-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-furamide](/img/structure/B2773101.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate](/img/structure/B2773102.png)

![Ethyl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2773106.png)

![2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one](/img/structure/B2773109.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2773113.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2773115.png)